![molecular formula C26H23N3O B2843831 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-73-7](/img/structure/B2843831.png)
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely belonging to the quinoline family . Quinolines are important compounds with a variety of applications in medicinal and synthetic organic chemistry, as well as in the field of industrial chemistry .
Synthesis Analysis
Quinolines can be synthesized using various methods, including microwave synthesis, using clay or other catalysts that can be recycled and reused, one-pot reactions, solvent-free reaction conditions, using ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of a similar compound, 3-(4-Methoxyphenyl)propionic acid, has been reported . It has a molecular formula of C10H12O3 and a molecular weight of 180.203 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 3-(4-Methoxyphenyl)propionic acid, the melting point is reported to be between 102°C to 106°C .Applications De Recherche Scientifique
Quinoline and Quinoxaline in Dyes and Pharmaceuticals
Quinoline and its derivatives, such as quinoxaline, are known for their applications in dyes, pharmaceuticals, and antibiotics. The structural complexity of quinoxaline allows for its use in exploring antitumoral properties. The synthesis of quinoxaline derivatives involves condensing ortho-diamines with 1,2-diketones, showcasing their chemical versatility and potential for pharmaceutical development (Aastha Pareek and Dharma Kishor, 2015).
Corrosion Inhibition
Quinoline derivatives have shown effectiveness as anticorrosive materials. Their high electron density facilitates the formation of stable chelating complexes with metallic surfaces, suggesting their importance in materials science and engineering for protecting metals against corrosion. This application highlights the chemical's utility in industrial settings, where durability and longevity of materials are crucial (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Materials
The exploration of quinazoline derivatives in the synthesis and application for electronic devices, luminescent elements, and image sensors underscores their potential in the development of novel optoelectronic materials. This includes their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, indicating their role in advancing technologies for energy conversion and lighting solutions (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Biological Activities
The biological activities of quinoline and quinazoline alkaloids, including their antitumor, antimicrobial, and various other pharmacological effects, demonstrate the importance of these compounds in medicinal chemistry and drug development. These activities are attributed to the molecules' abilities to interact with biological systems, providing a foundation for the development of new therapeutic agents (Xiao-fei Shang et al., 2018).
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-4-18-6-8-19(9-7-18)25-23-16-27-24-14-5-17(2)15-22(24)26(23)29(28-25)20-10-12-21(30-3)13-11-20/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFCKINKOMAACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

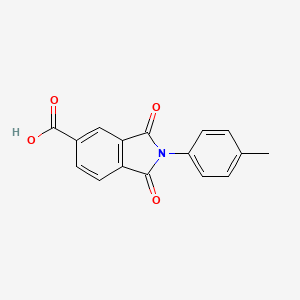
![5-(5-methylfuran-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2843752.png)
![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2843754.png)
![N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2843756.png)
![1-(4-bromophenyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2843757.png)
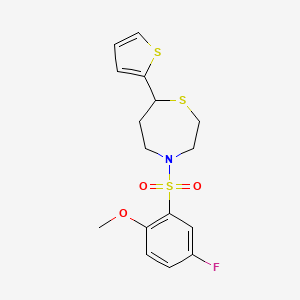

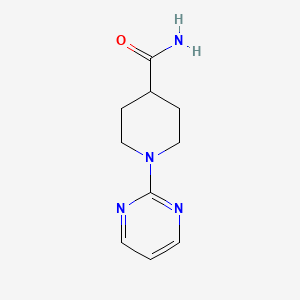
![1-[(2,6-Dichlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2843763.png)
![(4-(1H-pyrrol-1-yl)phenyl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2843765.png)
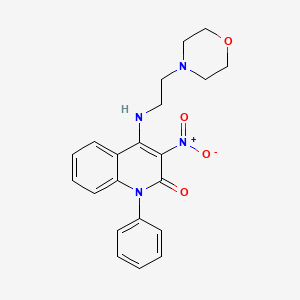
![3-[(4-methylphenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2843767.png)
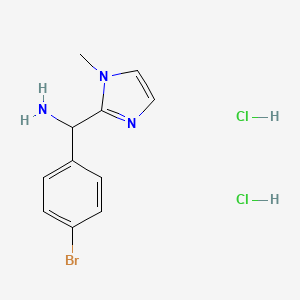
![N-(cyanomethyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2843770.png)